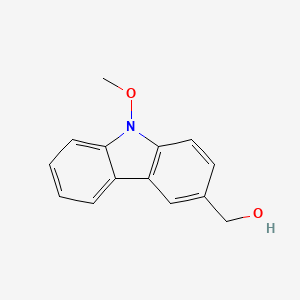

N-methoxy-3-hydroxymethylcarbazole

Description

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

(9-methoxycarbazol-3-yl)methanol |

InChI |

InChI=1S/C14H13NO2/c1-17-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-8,16H,9H2,1H3 |

InChI Key |

OGVBLMOKWOEKIO-UHFFFAOYSA-N |

Canonical SMILES |

CON1C2=C(C=C(C=C2)CO)C3=CC=CC=C31 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of N-methoxy-3-hydroxymethylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-3-hydroxymethylcarbazole, a carbazole (B46965) derivative of interest in medicinal chemistry and materials science. This document details the synthetic pathways, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities and unique photophysical properties. The introduction of an N-methoxy group and a hydroxymethyl substituent at the 3-position can modulate these properties, making N-methoxy-3-hydroxymethylcarbazole a valuable scaffold for further chemical exploration and drug development. This guide focuses on a key synthetic route involving the formylation of N-methoxycarbazole followed by reduction to the desired alcohol.

Synthetic Pathway

The most direct reported synthesis of N-methoxy-3-hydroxymethylcarbazole proceeds through a two-step sequence starting from N-methoxycarbazole. The first step involves a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position of the carbazole ring. The resulting aldehyde is then selectively reduced to the corresponding alcohol.

Caption: Synthetic route to N-methoxy-3-hydroxymethylcarbazole.

Experimental Protocols

Synthesis of 9-Methoxy-9H-carbazole-3-carbaldehyde

The precursor, 9-Methoxy-9H-carbazole-3-carbaldehyde, is synthesized from N-methoxycarbazole via a Vilsmeier-Haack reaction.[1]

Materials:

-

N-methoxycarbazole (2a)

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 1,2-dichloroethane (10 mL) at room temperature, add DMF (2.34 mL).

-

Under a nitrogen atmosphere, add phosphorus oxychloride (2.74 mL, 30 mmol) dropwise to the solution.

-

Stir the solution at room temperature for 30 minutes.

-

Add N-methoxycarbazole (0.20 g, 1.0 mmol).

-

The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is worked up to isolate the product, 9-Methoxy-9H-carbazole-3-carbaldehyde.

Synthesis of N-methoxy-3-hydroxymethylcarbazole

The final product is obtained by the reduction of the intermediate aldehyde using sodium borohydride (B1222165). A similar reduction is reported for the N-methyl analogue.

Materials:

-

9-Methoxy-9H-carbazole-3-carbaldehyde (3)

-

Sodium borohydride (NaBH4)

-

Ethanol

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of 9-Methoxy-9H-carbazole-3-carbaldehyde (0.23 g, 1.0 mmol) and NaBH4 (45 mg, 1.2 mmol) is stirred in ethanol (5 mL) at room temperature for 3 hours.[1]

-

The solution is then poured into water (10 mL).[1]

-

The aqueous layer is extracted with ethyl acetate (3 x 5 mL).[1]

-

The combined organic layers are dried and the solvent is removed under reduced pressure to yield 3-Hydroxymethyl-9-methoxy-9H-carbazole.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-methoxy-3-hydroxymethylcarbazole and its N-methyl analog.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield | Melting Point (°C) | Reference |

| N-methoxy-3-hydroxymethylcarbazole | 9-Methoxy-9H-carbazole-3-carbaldehyde | NaBH4 | Ethanol | 3 hours | - | - | |

| N-methyl-3-hydroxymethylcarbazole | N-methyl-3-formyl carbazole | NaBH4, NaOH (aq) | Ethanol | 1 hour | 92% | 96 |

Spectroscopic Data for N-methyl-3-hydroxymethylcarbazole: [2]

-

IR (cm⁻¹): 3346 (OH), 710, 729, 747, 770, 804 (carbazole)

-

¹H NMR (CDCl₃, ppm): 8.13-8.03 (m, C4, C5), 7.43-7.29 (m, C1, C2, C6, C7, C8), 4.84 (s, CH₂), 3.83 (s, CH₃), 1.64 (s, OH)

Alternative Synthetic Strategies for the Carbazole Core

While the above method details the functionalization of a pre-formed N-methoxycarbazole, various methods exist for the construction of the carbazole ring itself. These can be valuable for accessing diverse analogs. Some notable methods include:

-

Palladium-catalyzed reactions: Tandem reactions involving intermolecular amination and intramolecular direct arylation of anilines and 1,2-dihaloarenes.[3]

-

Annulation reactions: Single-step synthesis of 3-hydroxycarbazoles through the annulation of electron-rich anilines and quinones.[4]

-

Cyclization of biphenyl (B1667301) derivatives: Intramolecular C-H functionalization of biphenyl amides catalyzed by Pd(II)/Sc(OTf)₃.[5]

Caption: Experimental workflow for the synthesis.

Conclusion

The synthesis of N-methoxy-3-hydroxymethylcarbazole is readily achievable through a two-step process from N-methoxycarbazole. The detailed protocols and data provided in this guide are intended to support researchers in the successful preparation of this compound for further investigation in drug discovery and materials science applications. The referenced alternative strategies for carbazole synthesis offer additional pathways for creating a diverse library of related derivatives.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. prepchem.com [prepchem.com]

- 3. Carbazole synthesis [organic-chemistry.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

The Biological Activity of Carbazole Alkaloids: A Technical Guide

Carbazole (B46965) alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide array of biological activities. Predominantly isolated from plants of the Rutaceae family, such as Murraya koenigii (curry tree) and species of the Clausena genus, these compounds have demonstrated potent anticancer, antimicrobial, antioxidant, and neuroprotective properties.[1][2][3] This technical guide provides an in-depth overview of the core biological activities of carbazole alkaloids, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows for researchers, scientists, and drug development professionals.

Chemical Structure and Classification

Carbazole alkaloids are characterized by a tricyclic structure consisting of two benzene (B151609) rings fused to a central five-membered nitrogen-containing pyrrole (B145914) ring.[4] The diverse biological activities of these alkaloids are attributed to the various substitutions on this core scaffold. They can be broadly classified based on their structural complexity, ranging from simple carbazoles to more complex pyrano-, furano-, and prenylated derivatives.

Anticancer Activity

Carbazole alkaloids have emerged as promising candidates for anticancer drug development. Their mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[5][6][7]

Quantitative Data: Cytotoxicity of Carbazole Alkaloids

| Carbazole Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Mahanine | Human leukemia (U937) | 7-9 | [1] |

| Mahanine | Prostate cancer (PC3) | ~10 | [8] |

| Mahanine | Prostate cancer (LNCaP) | ~5 | [8] |

| Mahanine | Glioma (HS 683) | 7.5 | [6] |

| Mahanimbine | Pancreatic cancer (Capan-2) | 3.5 | [9] |

| Mahanimbine | Pancreatic cancer (SW1190) | 3.5 | [9] |

| Girinimbine | Colon cancer (HT-29) | 15.6 | [10] |

| Isomahanine | Oral squamous carcinoma (CLS-354) | ~15 | [11] |

Signaling Pathway: Mahanine-Induced Apoptosis

Mahanine, a well-studied carbazole alkaloid, induces apoptosis in various cancer cell lines through the mitochondrial-dependent pathway.[1][8] This involves the deactivation of survival signals and the activation of caspases, leading to programmed cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][12][13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Carbazole alkaloid stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the carbazole alkaloid in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of the carbazole alkaloid.

Antimicrobial Activity

Several carbazole alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them potential sources for the development of new antimicrobial agents.[12][15][16]

Quantitative Data: Antimicrobial Activity of Carbazole Alkaloids

| Carbazole Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Mahanine | Staphylococcus aureus | 25 | [10] |

| Mahanimbicine | Staphylococcus aureus | 100 | [10] |

| Mahanimbine | Staphylococcus aureus | 100 | [10] |

| Mohanimbine | Staphylococcus aureus | - | [17] |

| Compound 8f | Staphylococcus aureus | 0.5-2 | [15] |

| Compound 9d | Staphylococcus aureus | 0.5-2 | [15] |

| Compound 4a | Escherichia coli | - | [13] |

| Compound 4d | Escherichia coli | - | [13] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20]

Experimental Protocol: Broth Microdilution Assay

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Carbazole alkaloid stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

-

Serial Dilutions: Prepare serial two-fold dilutions of the carbazole alkaloid in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]

-

MIC Determination: The MIC is the lowest concentration of the carbazole alkaloid that completely inhibits visible growth of the microorganism.[16]

Antioxidant Activity

Many carbazole alkaloids exhibit potent antioxidant properties, primarily through their ability to scavenge free radicals. This activity is often attributed to the presence of hydroxyl groups on the carbazole skeleton.[8][21][22]

Quantitative Data: Antioxidant Activity of Carbazole Alkaloids

| Carbazole Alkaloid | Assay | IC50 Value (µM) | Reference |

| Euchrestine B | DPPH | - | [8][9] |

| Bismurrayafoline E | DPPH | - | [8][9] |

| Mahanine | DPPH | - | [8][9] |

| Girinimbine | DPPH | - | [10] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.[15][23][24]

Materials:

-

DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

-

Carbazole alkaloid solution (at various concentrations)

-

Methanol or ethanol (B145695)

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the carbazole alkaloid solution with a fixed volume of the DPPH solution.[15]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[15][24]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[15][23]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.[23]

Neuroprotective Effects

Carbazole alkaloids have shown promise in the field of neuroprotection, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1] Their mechanisms of action include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and protection against neuronal apoptosis.[1][25][26]

Quantitative Data: Neuroprotective Activity of Carbazole Alkaloids

| Carbazole Alkaloid | Assay/Model | EC50/IC50 Value (µM) | Reference |

| Clauselansiumines A–B | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.48 to 12.36 | [1] |

| Claulansine A, F, H–J, murrayanine | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.36 to 10.69 | [1] |

| Clausenalenine A (and analogues) | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.68 to 18.76 | [26] |

| Clausenalansines A-F (and analogues) | 6-OHDA-induced apoptosis in SH-SY5Y cells | 0.36 to 10.69 | [24] |

| Mahanimbine | Acetylcholinesterase Inhibition | IC50: 0.03 mg/mL | [1] |

Signaling Pathway: Neuroprotection by Claulansine F Derivative (CZ-7)

The neuroprotective effects of some carbazole alkaloids are mediated through the activation of antioxidant response pathways, such as the Nrf2 pathway.[25][27]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE and is used to screen for inhibitors.[11][21][28]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

Carbazole alkaloid solution

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.[21]

-

Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the carbazole alkaloid solution (or buffer for control).[11]

-

Enzyme Addition: Add the AChE solution to initiate the reaction.

-

Substrate Addition: After a brief pre-incubation, add the ATCI solution to start the reaction.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.[21][28]

-

Inhibition Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC₅₀ value is then determined from a dose-response curve.

Experimental Protocol: 6-OHDA-Induced Apoptosis in SH-SY5Y Cells

This in vitro model is commonly used to study Parkinson's disease and to screen for neuroprotective compounds.[3][26][29][30]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM)

-

6-hydroxydopamine (6-OHDA)

-

Carbazole alkaloid solution

-

Reagents for viability assays (e.g., MTT) and apoptosis detection (e.g., Hoechst stain, Annexin V-FITC)

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium.[26]

-

Pre-treatment: Treat the cells with various concentrations of the carbazole alkaloid for a specified period (e.g., 2-24 hours).[30]

-

Induction of Neurotoxicity: Add 6-OHDA to the cell culture medium to induce apoptosis. A typical concentration is 50-100 µM for 24 hours.[26][30]

-

Assessment of Neuroprotection: After the incubation period, assess cell viability using the MTT assay as described previously. Apoptosis can be further quantified using methods like Hoechst staining for nuclear condensation or flow cytometry with Annexin V-FITC/PI staining.[29]

-

Data Analysis: Compare the viability and apoptosis rates of cells treated with the carbazole alkaloid and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Conclusion

Carbazole alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated activities against cancer, microbial infections, oxidative stress, and neurodegeneration warrant further investigation and development. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of these remarkable natural products in drug discovery.

References

- 1. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Girinimbine from curry leaves promotes gastro protection against ethanol induced peptic ulcers and improves healing via regulation of anti-inflammatory and antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchhub.com [researchhub.com]

- 6. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. japsonline.com [japsonline.com]

- 12. benchchem.com [benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 19. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. acmeresearchlabs.in [acmeresearchlabs.in]

- 24. marinebiology.pt [marinebiology.pt]

- 25. CZ-7, a new derivative of Claulansine F, ameliorates 2VO-induced vascular dementia in rats through a Nrf2-mediated antioxidant responses - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. CZ-7, a new derivative of Claulansine F, ameliorates 2VO-induced vascular dementia in rats through a Nrf2-mediated antioxidant responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]

N-Substituted Carbazoles: A Comprehensive Technical Guide for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted carbazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The carbazole (B46965) nucleus, a tricyclic aromatic system, provides a versatile scaffold for chemical modification, particularly at the nitrogen atom. Substitution at this position has been shown to modulate the physicochemical properties and pharmacological effects of the resulting molecules, leading to the discovery of promising candidates for a range of therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of N-substituted carbazoles, with a focus on their potential as anticancer, antimicrobial, neuroprotective, and anti-inflammatory agents.

Synthetic Strategies for N-Substituted Carbazoles

The synthesis of N-substituted carbazoles can be broadly categorized into two main approaches: direct N-substitution of a pre-formed carbazole ring and the construction of the carbazole nucleus with the N-substituent already in place.

A common and straightforward method for N-alkylation or N-arylation involves the reaction of carbazole with a suitable halide in the presence of a base. For instance, carbazole can be treated with sodium hydride (NaH) in a solvent like dimethylformamide (DMF), followed by the addition of an alkyl or benzyl (B1604629) halide.[1] Another approach involves reacting carbazole with a dibromoalkane in the presence of sodium hydroxide (B78521) to introduce an N-alkyl bromide substituent, which can then be further modified.[2]

More complex N-substituents can be introduced through multi-step synthetic sequences. For example, chloroacetylation of carbazole can be achieved by reacting it with chloroacetyl chloride.[3] The resulting α-chloro-N-carbazolacetamide can then serve as a versatile intermediate for the introduction of various heterocyclic moieties.[3]

A general synthetic workflow for obtaining N-substituted carbazoles is depicted below:

Caption: General workflow for the synthesis of N-substituted carbazoles.

Biological Activities and Therapeutic Potential

N-substituted carbazoles exhibit a wide array of pharmacological activities, making them attractive candidates for drug discovery programs. The nature of the substituent on the nitrogen atom plays a crucial role in determining the biological activity and target specificity.

Anticancer Activity

A significant body of research has focused on the development of N-substituted carbazoles as anticancer agents.[4][5] These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[2][5]

For example, a series of N-substituted carbazole imidazolium (B1220033) salt derivatives have demonstrated potent cytotoxic activity against several human tumor cell lines.[2] The structure-activity relationship (SAR) studies of these compounds revealed that the presence of a 5,6-dimethyl-benzimidazole ring and a 2-bromobenzyl or naphthylacyl group at the imidazolyl-3-position were critical for their antitumor activity.[2]

Table 1: Anticancer Activity of Selected N-Substituted Carbazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| N-substituted pyrrolocarbazole 29 | PA1 (ovarian carcinoma) | 8-20 | [4] |

| N-substituted pyrrolocarbazole 30 | PC3 (prostatic carcinoma) | 8-20 | [4] |

| N-substituted pyrrolocarbazole 31 | DU145 (prostatic carcinoma) | 8-20 | [4] |

| Carbazole imidazolium salt 61 | HL-60 | 0.51 | [5] |

| Carbazole imidazolium salt 61 | SMMC-7721 | 1.23 | [5] |

| Carbazole imidazolium salt 61 | MCF-7 | 2.48 | [5] |

| Carbazole imidazolium salt 61 | SW480 | 1.86 | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. N-substituted carbazoles have shown promising activity against a range of bacteria and fungi.[6][7] The introduction of different heterocyclic moieties at the N-position of the carbazole scaffold has been a successful strategy to enhance their antimicrobial potency.[3][6]

For instance, the introduction of a 1,2,4-triazole (B32235) moiety to the carbazole structure resulted in increased antifungal activity against Candida albicans, while an imidazole (B134444) moiety enhanced antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.[6]

Table 2: Antimicrobial Activity of Selected N-Substituted Carbazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Imidazole carbazole 2 | S. aureus, B. subtilis, E. coli, MRSA, P. aeruginosa, B. proteus | 1-8 | [6] |

| Triazole carbazole 1 | C. albicans | 2-4 | [6] |

| N-ethyl-[N-methyl-piperazinyl] dibenzocarbazole (B1207471) 4 | B. subtilis, S. aureus, E. coli, P. fluorescens, C. albicans, A. niger | 1.9-7.8 | [6] |

| Dihydrotriazine carbazole 8f | E. coli 1924 | 0.5 | [7][8] |

| Aminoguanidine carbazole 9d | Various bacterial strains | 0.5-2 | [7][8] |

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease pose a significant global health challenge. Several N-substituted carbazoles have been investigated for their neuroprotective effects.[9][10] These compounds have been shown to protect neuronal cells from oxidative stress-induced cell death.[9]

SAR studies have indicated that the presence of a bulky substituent at the N-position of the carbazole ring is favorable for neuroprotective activity.[9] For example, 2-phenyl-9-(p-tolyl)-9H-carbazole displayed considerable neuroprotective ability at a low micromolar concentration.[6]

Table 3: Neuroprotective Activity of Selected N-Substituted Carbazole Derivatives

| Compound | Assay | Effective Concentration | Reference |

| 2-phenyl-9-(p-tolyl)-9H-carbazole (60) | Protection of HT22 cells from glutamate-induced injury | 3 µM | [6] |

| N-phenyl carbazoles (61-64) | Protection of HT22 cells from glutamate-induced injury | 30 µM | [6] |

| (-)-P7C3-S243 | Protection of developing neurons in a mouse model of hippocampal neurogenesis | Not specified | [10] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. N-substituted carbazoles have emerged as potential anti-inflammatory agents, with some derivatives showing inhibitory effects on key inflammatory mediators like cyclooxygenase-2 (COX-2).[11]

One of the proposed mechanisms for the anti-inflammatory action of certain carbazoles is the inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[11][12] The carbazole derivative LCY-2-CHO was found to inhibit LPS-induced p38 MAPK activation in macrophages, leading to the downregulation of inflammatory genes such as iNOS and COX-2.[11][12]

Caption: Inhibition of the p38 MAPK signaling pathway by LCY-2-CHO.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of N-substituted carbazoles.

General Synthetic Procedure for N-Substituted Carbazoles

A general procedure for the synthesis of N-substituted carbazoles via N-alkylation is as follows:

-

To a solution of carbazole (1 equivalent) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

-

Stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the carbazole anion.

-

Add the desired alkyl or benzyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted carbazole.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-substituted carbazole derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37 °C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the MTT assay to determine anticancer activity.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

-

Serial Dilution: Perform serial two-fold dilutions of the N-substituted carbazole derivatives in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neuroprotective Activity Assay using HT22 Cells

The HT22 hippocampal neuronal cell line is a common model for studying glutamate-induced oxidative stress and neuroprotection.

-

Cell Culture: Culture HT22 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Compound Pre-treatment: Seed the cells in 96-well plates and, after 24 hours, pre-treat them with various concentrations of the N-substituted carbazole derivatives for 1-2 hours.

-

Glutamate (B1630785) Challenge: Induce oxidative stress by adding glutamate (e.g., 5 mM) to the cell culture medium and incubate for 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the carbazole derivatives and glutamate to that of cells treated with glutamate alone to determine the neuroprotective effect.

Conclusion

N-substituted carbazoles represent a privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. The synthetic versatility of the carbazole nucleus allows for the introduction of a wide range of substituents at the nitrogen atom, enabling the fine-tuning of their pharmacological properties. The extensive research into their anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities has yielded numerous potent compounds with diverse mechanisms of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the synthesis and evaluation of new N-substituted carbazole derivatives. Future research in this area will likely focus on optimizing the lead compounds, exploring novel N-substituents, and further elucidating their molecular targets and signaling pathways to pave the way for their clinical development.

References

- 1. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Isolation of N-methoxy-3-hydroxymethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the natural product N-methoxy-3-hydroxymethylcarbazole, a carbazole (B46965) alkaloid identified in the plant species Murraya euchrestifolia. This document details the experimental protocol for its extraction and purification, presents its physicochemical and spectroscopic data, and offers context regarding its discovery.

Introduction

N-methoxy-3-hydroxymethylcarbazole is a member of the carbazole alkaloid family, a class of nitrogen-containing heterocyclic compounds with a diverse range of reported biological activities. The N-methoxy substitution is a relatively uncommon feature among carbazole alkaloids, making this compound and its analogues of interest for further investigation. This guide focuses on the seminal work that first reported its isolation from a natural source, providing a foundation for researchers aiming to re-isolate this compound for further study or for use in synthetic and medicinal chemistry programs.

Isolation from Natural Source

The primary natural source of N-methoxy-3-hydroxymethylcarbazole is the root bark of Murraya euchrestifolia HAYATA (Rutaceae). The isolation was first reported by Ito, C., et al. in 1992. The process involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation

The following protocol is based on the original literature describing the isolation of N-methoxy-3-hydroxymethylcarbazole from the root bark of Murraya euchrestifolia.

2.1.1. Plant Material and Extraction

-

Air-dried and powdered root bark of Murraya euchrestifolia is subjected to extraction with benzene (B151609) at room temperature.

-

The benzene extract is concentrated under reduced pressure to yield a crude residue.

2.1.2. Chromatographic Purification

-

The crude benzene extract is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of n-hexane and ethyl acetate (B1210297), starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound are combined and concentrated.

-

N-methoxy-3-hydroxymethylcarbazole is isolated from the fraction eluted with n-hexane-ethyl acetate (7:3).

-

The final purification is achieved by recrystallization from a mixture of n-hexane and ethyl acetate.

Experimental Workflow

Caption: Workflow for the isolation of N-methoxy-3-hydroxymethylcarbazole.

Physicochemical and Spectroscopic Data

The following tables summarize the quantitative data for the isolated N-methoxy-3-hydroxymethylcarbazole.

Physicochemical Properties

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Melting Point | 113-115 °C |

| Yield | 0.0011% from dried root bark |

Spectroscopic Data

3.2.1. Mass Spectrometry

| Ion | m/z (relative intensity, %) |

| M⁺ | 227 |

3.2.2. UV Spectroscopy

| Solvent | λmax (nm) (log ε) |

| EtOH | 226 (4.52), 246 (4.62), 254 (sh, 4.54), 274 (sh, 4.14), 300 (4.15), 332 (3.68), 346 (3.71) |

3.2.3. IR Spectroscopy

| Medium | νmax (cm⁻¹) | Assignment |

| KBr | 3400 | -OH (hydroxyl) |

| 1620, 1600 | C=C (aromatic) |

3.2.4. ¹H-NMR Spectroscopy (CDCl₃, 90 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 1.84 | br s | - | 1H | -OH |

| 4.15 | s | - | 3H | N-OCH₃ |

| 4.81 | s | - | 2H | -CH₂OH |

| 7.2-7.6 | m | - | 4H | H-5, H-6, H-7, H-8 |

| 7.98 | d | 1.5 | 1H | H-4 |

| 8.02 | d | 8.0 | 1H | H-2 |

| 8.07 | d | 8.0 | 1H | H-1 |

3.2.5. ¹³C-NMR Spectroscopy (CDCl₃, 22.5 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 63.3 | N-OCH₃ |

| 65.2 | -CH₂OH |

| 108.9 (2C) | C-4, C-5 |

| 118.8 | C-4a |

| 120.2 | C-8 |

| 120.3 | C-1 |

| 121.3 | C-8a |

| 123.0 | C-2 |

| 126.1 | C-7 |

| 126.4 | C-6 |

| 136.6 | C-3 |

| 137.9 | C-4b |

| 141.0 | C-9a |

Synthesis Confirmation

While this guide focuses on isolation, it is noteworthy that the structure of N-methoxy-3-hydroxymethylcarbazole has been confirmed through total synthesis. A common synthetic route involves the Vilsmeier-Haack formylation of N-methoxycarbazole to yield 9-methoxy-9H-carbazole-3-carbaldehyde, followed by reduction of the aldehyde group, typically with sodium borohydride (B1222165) (NaBH₄), to the corresponding alcohol.

Synthetic Logic

Caption: A common synthetic pathway to N-methoxy-3-hydroxymethylcarbazole.

Biological Activity and Future Directions

Currently, there is limited specific information on the biological activities or signaling pathways directly modulated by N-methoxy-3-hydroxymethylcarbazole. However, the broader class of carbazole alkaloids is known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. The unique N-methoxy substitution of this particular carbazole may confer novel biological properties.

Further research is warranted to:

-

Elucidate the bioactivity profile of N-methoxy-3-hydroxymethylcarbazole.

-

Investigate its mechanism of action and potential molecular targets.

-

Explore its potential as a lead compound in drug discovery programs.

This guide provides the foundational information necessary for the procurement of N-methoxy-3-hydroxymethylcarbazole from its natural source, enabling further scientific inquiry into this interesting natural product.

In-Depth Technical Guide on the Synthesis and Spectroscopic Analysis of 3-Hydroxymethyl-9-methoxy-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characterization of the novel carbazole (B46965) derivative, 3-hydroxymethyl-9-methoxy-9H-carbazole. Due to the absence of published experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of organic spectroscopy. The proposed synthesis involves a three-step sequence starting from 9H-carbazole: N-methoxylation, Vilsmeier-Haack formylation, and subsequent reduction of the formyl group. Detailed experimental protocols for each synthetic step and for the spectroscopic analyses are provided. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of new carbazole derivatives for potential applications in drug discovery and materials science.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the fields of medicinal chemistry and materials science. Their unique electronic and photophysical properties, coupled with their ability to intercalate with DNA, have led to the development of numerous carbazole-based compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The strategic functionalization of the carbazole nucleus allows for the fine-tuning of these properties. This guide focuses on the synthesis and characterization of a novel derivative, 3-hydroxymethyl-9-methoxy-9H-carbazole, for which specific experimental data is not currently available in the public domain.

Proposed Synthetic Pathway

The synthesis of 3-hydroxymethyl-9-methoxy-9H-carbazole can be logically approached through a three-step process starting from commercially available 9H-carbazole. This proposed pathway is illustrated in the workflow diagram below.

Experimental Protocols

The following are detailed, generalized experimental protocols for the proposed synthesis and characterization.

Synthesis of 9-Methoxy-9H-carbazole (Intermediate 1)

Principle: N-alkoxylation of carbazole can be achieved under basic conditions using a suitable methoxylating agent.

Procedure:

-

To a solution of 9H-carbazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add a methoxylating agent, such as methoxyamine or a related reagent, dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 9-methoxy-9H-carbazole.

Synthesis of 3-Formyl-9-methoxy-9H-carbazole (Intermediate 2)

Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic systems like N-substituted carbazoles. The reaction typically directs formylation to the 3 and 6 positions.

Procedure:

-

In a two-necked flask under an inert atmosphere, cool a solution of anhydrous DMF (3 equivalents) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 9-methoxy-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide (B78521) until it is alkaline.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield 3-formyl-9-methoxy-9H-carbazole.

Synthesis of 3-Hydroxymethyl-9-methoxy-9H-carbazole (Final Product)

Principle: The formyl group can be selectively reduced to a primary alcohol using a mild reducing agent such as sodium borohydride (B1222165).

Procedure:

-

Dissolve 3-formyl-9-methoxy-9H-carbazole (1 equivalent) in a mixture of methanol (B129727) and a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise, ensuring the temperature remains low.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid at 0 °C.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting solid by column chromatography or recrystallization to obtain the final product, 3-hydroxymethyl-9-methoxy-9H-carbazole.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the target compound and its synthetic intermediates. These predictions are based on the known spectral data of similar carbazole derivatives and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9-Methoxy-9H-carbazole | 8.10 | d | ~7.8 | H-4, H-5 |

| 7.50-7.30 | m | - | H-1, H-2, H-3, H-6, H-7, H-8 | |

| 4.15 | s | - | N-OCH₃ | |

| 3-Formyl-9-methoxy-9H-carbazole | 10.10 | s | - | -CHO |

| 8.60 | s | - | H-4 | |

| 8.15 | d | ~7.8 | H-5 | |

| 8.00 | dd | ~8.5, 1.5 | H-2 | |

| 7.60-7.40 | m | - | H-1, H-6, H-7, H-8 | |

| 4.20 | s | - | N-OCH₃ | |

| 3-Hydroxymethyl-9-methoxy-9H-carbazole | 8.15 | s | - | H-4 |

| 8.10 | d | ~7.8 | H-5 | |

| 7.50-7.30 | m | - | H-1, H-2, H-6, H-7, H-8 | |

| 4.80 | s | - | -CH₂OH | |

| 4.18 | s | - | N-OCH₃ | |

| 1.70 | br s | - | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Compound | Predicted Chemical Shift (δ, ppm) |

| 9-Methoxy-9H-carbazole | 141.5 (C-4a, C-4b), 126.0 (C-4, C-5), 123.0 (C-9a, C-8a), 120.5 (C-2, C-7), 119.5 (C-3, C-6), 110.0 (C-1, C-8), 65.0 (N-OCH₃) |

| 3-Formyl-9-methoxy-9H-carbazole | 192.0 (-CHO), 143.0 (C-4a), 141.0 (C-4b), 131.0 (C-3), 128.0 (C-4), 127.0 (C-5), 124.0 (C-9a), 122.0 (C-8a), 121.0 (C-2), 120.8 (C-7), 120.0 (C-6), 111.0 (C-1), 110.5 (C-8), 65.5 (N-OCH₃) |

| 3-Hydroxymethyl-9-methoxy-9H-carbazole | 142.0 (C-4a), 141.2 (C-4b), 138.0 (C-3), 126.5 (C-5), 124.5 (C-9a), 123.0 (C-4), 122.5 (C-8a), 120.8 (C-2), 120.5 (C-7), 119.8 (C-6), 110.8 (C-1), 110.2 (C-8), 66.0 (-CH₂OH), 65.2 (N-OCH₃) |

Table 3: Predicted Key IR and Mass Spectrometry Data

| Compound | IR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |

| 9-Methoxy-9H-carbazole | ~3050 (Ar C-H str.), ~1600, 1450 (C=C str.), ~1250 (C-N str.), ~1050 (C-O str.) | Predicted M⁺: 197 |

| 3-Formyl-9-methoxy-9H-carbazole | ~3050 (Ar C-H str.), ~2820, 2720 (Aldehyde C-H str.), ~1690 (C=O str.), ~1600, 1450 (C=C str.) | Predicted M⁺: 225 |

| 3-Hydroxymethyl-9-methoxy-9H-carbazole | ~3400 (br, O-H str.), ~3050 (Ar C-H str.), ~2920, 2850 (C-H str.), ~1600, 1450 (C=C str.), ~1030 (C-O str.) | Predicted M⁺: 227 |

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of -2 to 12 ppm.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Mass Spectrometry (MS)

-

Technique: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for accurate mass determination.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Infrared (IR) Spectroscopy

-

Technique: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) technique or prepare a potassium bromide (KBr) pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

-

Procedure: Record the absorption spectrum over a wavelength range of 200-800 nm.

Conclusion

This technical guide presents a feasible synthetic route and a comprehensive set of predicted spectroscopic data for the novel compound 3-hydroxymethyl-9-methoxy-9H-carbazole. The detailed experimental protocols and expected analytical data will be instrumental for researchers aiming to synthesize and characterize this and other related carbazole derivatives. The successful synthesis and characterization of this molecule could open new avenues for the development of innovative therapeutic agents and functional organic materials.

An In-depth Technical Guide to the Physical and Chemical Properties of N-methoxycarbazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methoxycarbazoles. This class of compounds, characterized by a carbazole (B46965) nucleus with a methoxy (B1213986) group attached to the nitrogen atom, has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by carbazole derivatives.[1] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes a key signaling pathway influenced by a methoxycarbazole derivative.

Physicochemical Properties

Table 1: Physical Properties of Selected Methoxycarbazoles

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Reference |

| 3-Methoxy-9H-carbazole | C₁₃H₁₁NO | 197.23 | 140 (dec.) | N/A | Blue solid | [2] |

| 2-Methoxy-9H-carbazole | C₁₃H₁₁NO | 197.23 | 239 | N/A | Off-white solid | [3] |

| 3,6-Dimethoxy-9H-carbazole | C₁₄H₁₃NO₂ | 227.26 | 131-133 | 426.7 ± 25.0 | Colorless crystalline solid | [4] |

Table 2: Computed Physicochemical Properties of Methoxycarbazoles

| Compound Name | XLogP3 | Topological Polar Surface Area (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Rotatable Bond Count | Reference |

| 1-Methoxy-9H-carbazole-3-carboxylic acid | 2.9 | 62.3 | 2 | 3 | 2 | [5] |

| 2-Methoxy-9H-carbazole | 3.8 | 25.0 | 1 | 1 | 1 | [6] |

| 3-Methoxy-9H-carbazole | 3.7 | 25.0 | 1 | 1 | 1 | [7] |

| 4-Methoxy-9H-carbazole | N/A | 25.0 | 1 | 1 | 1 | [8] |

| 3,6-Dimethoxy-9H-carbazole | 3.3 | 34.3 | 1 | 2 | 2 | [9] |

| 9-(4-Methoxyphenyl)carbazole | 5.0 | 14.2 | 0 | 1 | 2 | [10] |

Solubility:

-

3,6-Dimethoxy-9H-carbazole is poorly soluble in water but soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane.[4]

-

Generally, the carbazole core imparts a degree of hydrophobicity. The addition of a non-polar N-substituent would be expected to further decrease aqueous solubility and increase solubility in non-polar organic solvents. The polarity of methoxy substituents on the carbazole ring will also influence solubility in solvents of varying polarity.

Chemical Properties and Reactivity

The chemical reactivity of N-methoxycarbazoles is influenced by the electron-donating nature of the methoxy group and the aromatic carbazole ring system. The nitrogen atom's lone pair of electrons participates in the aromatic system, affecting the electron density of the rings.

-

Electrophilic Aromatic Substitution: The carbazole ring is susceptible to electrophilic attack, with the positions of substitution directed by the existing substituents.

-

N-O Bond Chemistry: The N-methoxy group introduces unique reactivity at the N-O bond, which can be a site for various chemical transformations.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of N-methoxycarbazoles, providing a foundation for researchers to replicate and adapt these procedures.

Synthesis of N-Methoxycarbazoles

A highly efficient method for the synthesis of N-methoxycarbazole derivatives involves a Palladium-catalyzed double N-arylation of methoxyamine with corresponding dibromobiphenyl compounds.

General Procedure for Double N-Arylation:

-

Reaction Setup: A dried reaction vessel equipped with a magnetic stir bar is charged with Pd₂(dba)₃CHCl₃ (catalyst), the appropriate 2,2'-dibromobiphenyl (B83442) derivative (substrate), Xantphos (ligand), and K₃PO₄ (base) in toluene.

-

Addition of Methoxyamine: Methoxyamine is added to the reaction mixture via syringe.

-

Reaction Conditions: The vessel is sealed and the mixture is stirred at a specified temperature for a designated time.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired N-methoxycarbazole.

Characterization Techniques

NMR spectroscopy is a fundamental technique for the structural elucidation of N-methoxycarbazoles.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified N-methoxycarbazole derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

¹H NMR Data Acquisition and Interpretation:

-

Spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The characteristic signals for the methoxy group protons usually appear as a singlet in the range of 3.5-4.5 ppm.

-

The aromatic protons of the carbazole ring system will appear in the downfield region, typically between 7.0 and 8.5 ppm, with splitting patterns (e.g., doublets, triplets, multiplets) that provide information about the substitution pattern on the rings.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid N-methoxycarbazole sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Alternatively, for the Attenuated Total Reflectance (ATR) method, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

Data Acquisition and Interpretation:

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands to look for in N-methoxycarbazoles include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, from methoxy group): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600-1450 cm⁻¹

-

C-N stretching: ~1350-1250 cm⁻¹

-

C-O stretching (ether): ~1275-1000 cm⁻¹

-

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the carbazole core.

Sample Preparation:

-

Prepare a dilute solution of the N-methoxycarbazole derivative in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading in the optimal range (typically 0.2-0.8).

Data Acquisition and Interpretation:

-

The spectrum is recorded over a wavelength range, typically from 200 to 400 nm.

-

The absorption maxima (λ_max) and molar absorptivity (ε) are determined. Carbazole derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the N-methoxycarbazole.

Sample Preparation and Ionization:

-

The sample is introduced into the mass spectrometer, and ions are generated using a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

Data Acquisition and Interpretation:

-

The mass-to-charge ratio (m/z) of the molecular ion (M⁺) is determined, which confirms the molecular weight of the compound.

-

The fragmentation pattern provides structural information. Common fragmentation pathways for carbazole derivatives may involve cleavage of the N-methoxy bond and fragmentation of the carbazole ring system.

Biological Activity and Signaling Pathway Involvement

Carbazole derivatives are known to possess a wide range of biological activities, including anticancer properties.[1] Notably, 3-methoxycarbazole has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[11][12]

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. There are two major NF-κB signaling pathways: the canonical and non-canonical pathways.[13][14][15]

Canonical Pathway: This pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1. It involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p50-p65 (RelA) NF-κB dimer, which then translocates to the nucleus to activate the transcription of target genes involved in inflammation and cell survival.[13][16]

Non-Canonical Pathway: This pathway is activated by a subset of TNF receptor superfamily members and is dependent on NF-κB-inducing kinase (NIK) and IKKα. It leads to the processing of the p100 protein to p52, which then forms a heterodimer with RelB. This p52-RelB complex translocates to the nucleus to regulate genes primarily involved in lymphoid organogenesis.[13][15]

Interaction of 3-Methoxycarbazole with the NF-κB Pathway

Studies have indicated that 3-methoxycarbazole can inhibit the NF-κB signaling pathway, contributing to its anti-cancer effects.[11][12] The precise mechanism may involve the direct or indirect inhibition of key components of the pathway, such as the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Canonical NF-κB Signaling Pathway and Inhibition by 3-Methoxycarbazole

Conclusion

N-methoxycarbazoles represent a promising class of heterocyclic compounds with significant potential in drug discovery and materials science. This guide has provided a consolidated resource on their physical and chemical properties, along with detailed experimental protocols for their synthesis and characterization. The elucidation of the interaction of methoxycarbazole derivatives with key biological targets, such as the NF-κB signaling pathway, opens new avenues for the rational design of novel therapeutic agents. Further research is warranted to expand the library of N-methoxycarbazoles and to fully explore their structure-activity relationships and therapeutic potential.

References

- 1. 3-methoxy-6-methyl-9H-carbazole-1-carbaldehyde | C15H13NO2 | CID 11010048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. myuchem.com [myuchem.com]

- 4. 9H-Carbazole, 3,6-dimethoxy- [chembk.com]

- 5. 1-methoxy-9H-carbazole-3-carboxylic acid | C14H11NO3 | CID 375142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methoxy-9H-carbazole | C13H11NO | CID 10797986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Methoxy-9H-carbazole | C13H11NO | CID 519621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. 3,6-Dimethoxy-9H-carbazole | C14H13NO2 | CID 644464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 9-(4-Methoxyphenyl)carbazole | C19H15NO | CID 3110802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture of N-methoxy-3-hydroxymethylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-methoxy-3-hydroxymethylcarbazole, a carbazole (B46965) alkaloid isolated from the root bark of Murraya euchrestifolia. This document details the spectroscopic data and experimental protocols that were instrumental in defining its molecular structure, presenting the information in a clear and accessible format for scientific professionals.

Spectroscopic Data Analysis

The structure of N-methoxy-3-hydroxymethylcarbazole, also known as murrayamine-L, was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-methoxy-3-hydroxymethylcarbazole (in CDCl₃)

| Position | ¹H Chemical Shift (δ ppm, J in Hz) | ¹³C Chemical Shift (δ ppm) |

| 1 | 7.98 (d, 8.0) | 120.5 |

| 2 | 7.21 (dd, 8.4, 1.2) | 124.5 |

| 3 | - | 137.9 |

| 4 | 8.02 (s) | 108.1 |

| 4a | - | 122.3 |

| 4b | - | 121.5 |

| 5 | 7.49 (d, 8.4) | 110.2 |

| 6 | 7.27 (ddd, 8.4, 7.2, 1.2) | 120.1 |

| 7 | 7.41 (ddd, 8.4, 7.2, 1.2) | 126.1 |

| 8 | 8.11 (d, 8.0) | 110.7 |

| 8a | - | 139.8 |

| N-OCH₃ | 4.13 (s) | 65.9 |

| 3-CH₂OH | 4.81 (s) | 64.7 |

Table 2: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data

| Technique | Data |

| High-Resolution Mass Spectrometry (HRMS) | m/z 227.0949 (M⁺, calculated for C₁₄H₁₃NO₂: 227.0946) |

| Infrared (IR) Spectroscopy (KBr) | 3400 cm⁻¹ (-OH), 1600 cm⁻¹, 1470 cm⁻¹ |

| Ultraviolet (UV) Spectroscopy (MeOH) | 222 nm (log ε 4.45), 241 nm (log ε 4.54), 261 nm (sh, log ε 4.18), 299 nm (log ε 4.13), 332 nm (log ε 3.65), 345 nm (log ε 3.66) |

Experimental Protocols

The isolation and elucidation of N-methoxy-3-hydroxymethylcarbazole involved a systematic extraction and chromatographic separation process, followed by spectroscopic analysis.

Isolation of N-methoxy-3-hydroxymethylcarbazole

The following diagram outlines the general workflow for the isolation of the target compound from its natural source.

Figure 1. Isolation workflow for N-methoxy-3-hydroxymethylcarbazole.

Methodology:

-

Extraction: The dried and powdered root bark of Murraya euchrestifolia was extracted with methanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract was partitioned between chloroform (B151607) (CHCl₃) and water (H₂O). The chloroform-soluble fraction, containing the carbazole alkaloids, was collected and concentrated.

-

Chromatography: The chloroform extract was subjected to column chromatography over silica gel. Fractions were eluted using a gradient of n-hexane and ethyl acetate. Fractions containing the target compound were further purified by preparative thin-layer chromatography (TLC) to afford pure N-methoxy-3-hydroxymethylcarbazole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra were obtained on a JEOL JMS-HX-110 mass spectrometer.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 783 spectrophotometer using potassium bromide (KBr) pellets.

Ultraviolet (UV) Spectroscopy: UV spectra were measured on a Hitachi U-3200 spectrophotometer in methanol (MeOH).

Structure Elucidation Logic

The determination of the molecular structure of N-methoxy-3-hydroxymethylcarbazole was based on the logical interpretation of the combined spectroscopic data.

Figure 2. Logical workflow for the structure elucidation.

The molecular formula was established as C₁₄H₁₃NO₂ by high-resolution mass spectrometry. The presence of a hydroxyl group was indicated by the strong absorption at 3400 cm⁻¹ in the IR spectrum. The UV spectrum was characteristic of a carbazole chromophore.

The ¹H and ¹³C NMR spectra provided the most detailed structural information. The signals at δ 4.13 (s, 3H) and δ 65.9 in the ¹H and ¹³C NMR spectra, respectively, were assigned to an N-methoxy group. The signals at δ 4.81 (s, 2H) and δ 64.7 were attributed to a hydroxymethyl group (-CH₂OH). The remaining aromatic proton signals were consistent with a 3-substituted carbazole skeleton. The final placement of the substituents was confirmed by 2D NMR experiments such as COSY and HMBC, leading to the unambiguous assignment of the structure as N-methoxy-3-hydroxymethylcarbazole.

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using N-methoxy-3-hydroxymethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole (B46965) derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including potent antimicrobial effects.[1][2] These heterocyclic compounds have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][3] Notably, some carbazole derivatives have shown activity against multidrug-resistant organisms, highlighting their potential as a scaffold for the development of new antimicrobial agents.[1] This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of a specific derivative, N-methoxy-3-hydroxymethylcarbazole.

The methodologies outlined below describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are crucial parameters for assessing the antimicrobial efficacy of a compound.[4][5][6] Additionally, the disk diffusion method is presented as a qualitative screening assay.[7][8]

Data Presentation

The antimicrobial activity of N-methoxy-3-hydroxymethylcarbazole can be quantitatively summarized by determining its MIC and MBC values against a panel of relevant microorganisms. The results should be presented in a clear and structured tabular format to facilitate comparison.

Table 1: Illustrative Antimicrobial Activity of N-methoxy-3-hydroxymethylcarbazole

| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 |

| Enterococcus faecalis | ATCC 29212 | 32 | 64 |

| Escherichia coli | ATCC 25922 | 64 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >128 |

| Candida albicans | ATCC 90028 | 32 | 64 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for N-methoxy-3-hydroxymethylcarbazole.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]

Materials:

-

N-methoxy-3-hydroxymethylcarbazole stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates[11]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[1]

-

Standardized microbial inoculum (0.5 McFarland standard)[12]

-

Positive control (broth with inoculum, no compound)[9]

-

Negative control (broth only)[9]

-

Spectrophotometer or microplate reader (optional)[11]

Procedure:

-

Preparation of Dilutions: Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[1][11] Add 100 µL of the N-methoxy-3-hydroxymethylcarbazole stock solution to the first well of a row and perform a two-fold serial dilution across the plate by transferring 100 µL from well to well.[11]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) in a sterile saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

-

Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.[4]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[9][10] This can be assessed visually or by using a microplate reader to measure optical density.[11]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[4][5][13] This assay is performed following the determination of the MIC.[4]

Materials:

-

Results from the MIC assay

-

Sterile Mueller-Hinton Agar (B569324) (MHA) plates

-

Calibrated pipette

Procedure:

-

Subculturing: Following the MIC determination, select the wells that show no visible growth (the MIC well and wells with higher concentrations).[4]

-

Plating: Mix the contents of each selected well thoroughly. Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells and spread it evenly onto a properly labeled MHA plate.[4]

-

Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[14]

-

Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum control.[5][6][13]

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion method is a qualitative or semi-quantitative test to assess the susceptibility of bacteria to antimicrobial agents.[7][8]

Materials:

-

Sterile paper disks impregnated with a known concentration of N-methoxy-3-hydroxymethylcarbazole

-

Mueller-Hinton Agar (MHA) plates[12]

-

Standardized bacterial inoculum (0.5 McFarland standard)[12]

-

Sterile cotton swabs[7]

-

Sterile forceps or disk dispenser[15]

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a confluent lawn of growth.[7][15]

-

Disk Placement: Using sterile forceps, place the paper disks impregnated with N-methoxy-3-hydroxymethylcarbazole onto the inoculated agar surface.[15] Ensure the disks are placed at least 24 mm apart.[15]

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[15][16]

-